3-Bromo-6-phenylpyridazine
CAS No.: 14959-34-3
Cat. No.: VC7949172
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14959-34-3 |
|---|---|
| Molecular Formula | C10H7BrN2 |
| Molecular Weight | 235.08 g/mol |
| IUPAC Name | 3-bromo-6-phenylpyridazine |
| Standard InChI | InChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | BOZFKAFYPNJUKU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Bromo-6-phenylpyridazine belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The bromine atom at position 3 and the phenyl group at position 6 introduce steric and electronic effects that influence reactivity. The IUPAC name is 3-bromo-6-phenylpyridazine, and its canonical SMILES string is BrC1=NN=C(C=C1)C2=CC=CC=C2, reflecting the substitution pattern .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.08 g/mol |
| Exact Mass | 233.979 g/mol |
| Topological Polar Surface Area (TPSA) | 25.78 Ų |
| LogP (Partition Coefficient) | 2.91 |
| HS Code | 2933990090 |
Spectral Characterization
While direct spectral data for 3-bromo-6-phenylpyridazine is limited in public databases, analogous pyridazine derivatives provide insights. For example:
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IR Spectroscopy: Expected C-Br stretching vibrations near 550–600 cm⁻¹ and aromatic C=C/C=N stretches between 1500–1600 cm⁻¹ .
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NMR Spectroscopy:
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 3-bromo-6-phenylpyridazine typically involves bromination of 6-phenylpyridazine. While detailed protocols are proprietary, general methodologies include:
Direct Bromination
6-Phenylpyridazine reacts with bromine () or -bromosuccinimide (NBS) in chlorinated solvents (e.g., chloroform) under reflux. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the existing phenyl group .
Halogen Exchange
3-Chloro-6-phenylpyridazine undergoes halogen exchange using hydrobromic acid (HBr) in the presence of a copper catalyst at elevated temperatures .
Industrial Production
Industrial-scale manufacturing employs continuous flow reactors to optimize bromination efficiency and safety. Key parameters include:
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Temperature: 80–120°C to minimize side reactions.
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Catalysts: Lewis acids (e.g., ) enhance regioselectivity.
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Purity Control: Recrystallization from ethanol or acetonitrile yields >98% purity .
Physicochemical Properties and Stability
Thermal Stability
3-Bromo-6-phenylpyridazine exhibits moderate thermal stability, decomposing above 250°C. Differential scanning calorimetry (DSC) studies of similar pyridazines show exothermic decomposition peaks near 300°C .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| Dichloromethane | 45.2 |
| DMSO | 28.7 |
The low aqueous solubility necessitates the use of organic solvents in synthetic applications .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at position 3 is susceptible to nucleophilic displacement. Common reactions include:
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Amination: Reaction with ammonia or amines yields 3-amino-6-phenylpyridazine derivatives, which are precursors to bioactive molecules .
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Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl groups at position 3 .
Electrophilic Aromatic Substitution
The electron-deficient pyridazine ring undergoes nitration or sulfonation at position 4, adjacent to the nitrogen atoms. For example, nitration with produces 3-bromo-4-nitro-6-phenylpyridazine .
Applications in Pharmaceutical and Agrochemical Research
Medicinal Chemistry
3-Bromo-6-phenylpyridazine derivatives demonstrate bioactivity in preclinical studies:
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JNK1 Inhibitors: Analogous 3,6-disubstituted pyridazines exhibit IC₅₀ values <100 nM against c-Jun N-terminal kinase 1 (JNK1), a target in inflammatory diseases .
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Anticancer Agents: Copper(II) complexes of pyridazine derivatives show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .
Agrochemical Intermediates
The compound’s halogen and aryl groups make it a precursor to herbicides and fungicides. For example, coupling with thioureas yields thiazole derivatives with antifungal activity .
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